Ethyl Red lithium Ethyl Red lithium Ethyl Red lithium is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 171051-77-7
VCID: VC0527571
InChI: InChI=1S/C17H19N3O2.Li/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);
SMILES: O=C([O-])C1=CC=CC=C1/N=N/C2=CC=C(N(CC)CC)C=C2.[Li+]
Molecular Formula: C17H19LiN3O2
Molecular Weight: 304.3 g/mol

Ethyl Red lithium

CAS No.: 171051-77-7

Cat. No.: VC0527571

Molecular Formula: C17H19LiN3O2

Molecular Weight: 304.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ethyl Red lithium - 171051-77-7

Specification

CAS No. 171051-77-7
Molecular Formula C17H19LiN3O2
Molecular Weight 304.3 g/mol
IUPAC Name lithium (E)-2-((4-(diethylamino)phenyl)diazenyl)benzoate
Standard InChI InChI=1S/C17H19N3O2.Li/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);
Standard InChI Key YLTOALANXIXJPG-UHFFFAOYSA-N
SMILES O=C([O-])C1=CC=CC=C1/N=N/C2=CC=C(N(CC)CC)C=C2.[Li+]
Canonical SMILES [Li].CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Ethyl Red lithium, also known as Lithium 2-((4-(diethylamino)phenyl)azo)benzoate, is an organolithium compound with azo-based chromophore functionality. The molecular structure consists of a lithium cation paired with the anion of Ethyl Red.

Structural Information

PropertyValue
Chemical FormulaC₁₇H₁₈LiN₃O₂
Molecular Weight303.3 g/mol
CAS Number171051-77-7
IUPAC NameLithium (E)-2-((4-(diethylamino)phenyl)diazenyl)benzoate
Parent CompoundEthyl Red (CID 54832)

The compound features a characteristic azo group (-N=N-) connecting two aromatic systems - a diethylaminophenyl group and a benzoate group where the carboxylate oxygen is coordinated with lithium . This structural arrangement contributes to its chromophoric properties and chemical reactivity.

Chemical Identifiers

IdentifierValue
InChIInChI=1S/C17H19N3O2.Li/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);
InChIKeyYLTOALANXIXJPG-UHFFFAOYSA-N
Canonical SMILES[Li].CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O

The structure exists in an E-configuration with respect to the azo bond, which is the thermodynamically favored arrangement for most azo compounds.

Physical Properties

Ethyl Red lithium possesses distinctive physical properties that influence its applications and handling requirements.

General Physical Characteristics

PropertyDescription
AppearanceSolid powder
ColorDark red to dark purple
SolubilitySoluble in DMSO, limited solubility in water
StabilityStable under normal conditions
Shelf Life>3 years if stored properly

Spectroscopic Properties

As a derivative of Ethyl Red, the compound exhibits characteristic absorption spectra. The parent compound Ethyl Red shows a maximum absorption (λmax) at 442 nm . The lithium salt may demonstrate slightly shifted absorption properties due to the ionic interaction with the lithium cation. The compound can also function as a pH indicator, changing color from red to yellow in the pH range of 4.5 to 6.5 .

Synthesis and Preparation

The synthesis of Ethyl Red lithium typically involves the formation of the parent azo dye followed by salt formation with lithium compounds.

General Synthetic Route

The preparation follows the classic azo dye synthesis pathway, which involves:

  • Diazotization of an aromatic amine (typically 4-diethylaminoaniline)

  • Coupling reaction with 2-aminobenzoic acid

  • Formation of the lithium salt through reaction with appropriate lithium bases

This synthetic approach aligns with general azo dye preparation methods where the diazotization step converts a primary aromatic amine to a diazonium salt, which then undergoes an electrophilic aromatic substitution with the coupling component .

Applications

Ethyl Red lithium finds applications in various fields, leveraging its chemical structure and properties.

Analytical Applications

As a derivative of azo dyes, Ethyl Red lithium can be utilized in:

  • pH indicators - The parent compound functions as a pH indicator in the range of 4.5-6.5

  • Spectrophotometric analysis - The compound's characteristic absorption spectrum makes it useful for detecting various substances

  • Chromatographic applications - Used in high-performance liquid chromatography (HPLC) methods for analysis of compounds with similar structures

Research Applications

The compound has been implicated in research studies including:

  • Development of lithium ion sensors - Research indicates potential application in spectrophotometric determination of lithium ions with detection limits as low as 5.1 × 10⁻⁶ M

  • Studies involving stereospecific alkylation reactions - Referenced in literature concerning lithium-ammonia solutions

ConditionRecommendation
Short-term storageDry, dark environment at 0-4°C
Long-term storage-20°C
ContainerAirtight container protected from light
HumidityProtect from moisture

Comparison with Related Compounds

Relationship to Ethyl Red

Ethyl Red lithium is the lithium salt of Ethyl Red (parent compound). The key difference is the replacement of the acidic proton in the carboxylic acid group with a lithium cation, resulting in altered solubility and chemical properties .

Comparison with Other Azo Dyes

CompoundFormulaKey Differences
Ethyl RedC₁₇H₁₉N₃O₂Parent compound with carboxylic acid group
Methyl RedC₁₅H₁₅N₃O₂Contains methyl groups instead of ethyl groups
4-Dimethylaminoazobenzene-4'-carboxylic acidC₁₅H₁₅N₃O₂Different position of carboxylic acid group

Ethyl Red belongs to the family of azo dyes that includes compounds such as Methyl Red, Methyl Orange, and other structurally related molecules. These dyes share the characteristic azo (-N=N-) linkage but differ in substitution patterns and functional groups .

Analytical Methodologies

HPLC Analysis

Ethyl Red lithium can be analyzed using HPLC methods similar to those developed for Ethyl Red. A documented method employs:

ParameterSpecification
ColumnPrimesep 100, 4.6×150 mm, 5 µm, 100A
Mobile PhaseMeCN/H₂O – 60/40%
BufferH₃PO₄ – 0.2%
Flow Rate1.0 ml/min
DetectionUV-Vis at ~450 nm

This method effectively separates Ethyl Red from structurally similar compounds such as Methyl Red .

Spectroscopic Identification

UV-Visible spectroscopy serves as a primary identification method, with absorption maxima characteristic of the azo chromophore structure. The parent compound Ethyl Red exhibits a maximum absorption at 442 nm, which may be slightly shifted in the lithium salt form .

Recent Research Developments

The application of Ethyl Red lithium in lithium ion detection represents an emerging area of interest. Research indicates that azo dye-modified compounds can be effective in the spectrophotometric determination of lithium ions, with potential applications in monitoring lithium levels in pharmaceutical formulations and potentially in biological samples .

Another research direction involves understanding the behavior of lithium compounds in various solvent systems, particularly in the context of battery technologies where organolithium compounds play crucial roles .

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